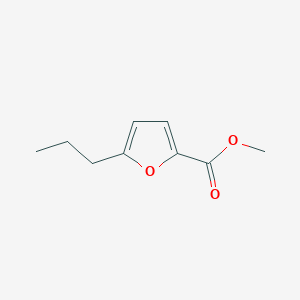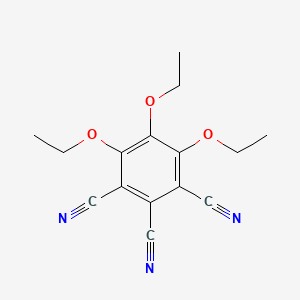
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is an organic compound characterized by the presence of three ethoxy groups and three nitrile groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile typically involves the introduction of ethoxy groups and nitrile groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and product quality.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the ethoxy or nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive agents or probes for studying biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile exerts its effects depends on its specific application. In chemical reactions, the ethoxy and nitrile groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile: This compound has fluorine atoms instead of ethoxy groups, leading to different chemical properties and reactivity.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxy groups and aldehyde groups, offering different functional capabilities.
Uniqueness: 4,5,6-Triethoxybenzene-1,2,3-tricarbonitrile is unique due to the presence of both ethoxy and nitrile groups, which provide a distinct combination of electronic and steric effects. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
105528-47-0 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4,5,6-triethoxybenzene-1,2,3-tricarbonitrile |
InChI |
InChI=1S/C15H15N3O3/c1-4-19-13-11(8-17)10(7-16)12(9-18)14(20-5-2)15(13)21-6-3/h4-6H2,1-3H3 |
InChI Key |
FMYCPDCQOIIROJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1C#N)C#N)C#N)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)

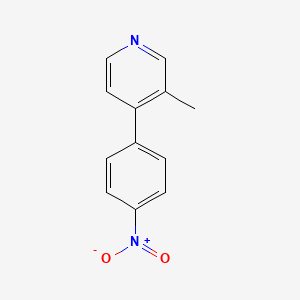
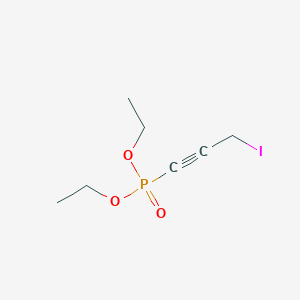
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
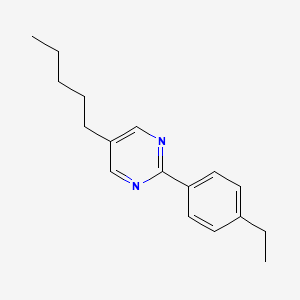

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)


